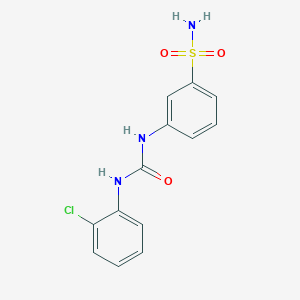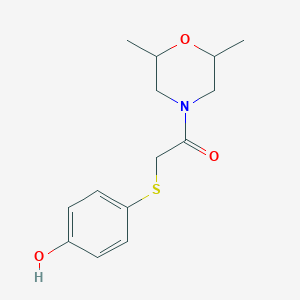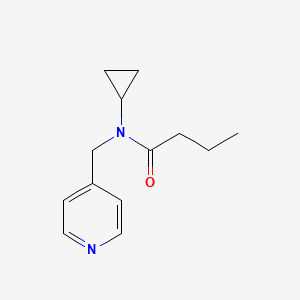![molecular formula C12H18N2O B7566940 2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)
2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide, also known as Modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. It is a prescription drug that is classified as a Schedule IV controlled substance in the United States due to its potential for abuse and dependence. Modafinil has gained popularity among students and professionals as a cognitive enhancer, and it has been dubbed as the "smart drug" due to its ability to improve focus, concentration, and mental alertness.
Mecanismo De Acción
2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide's mechanism of action is not fully understood, but it is believed to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It is also thought to enhance the activity of certain areas of the brain that are involved in wakefulness and arousal, such as the hypothalamus and the prefrontal cortex.
Biochemical and Physiological Effects:
2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide has been shown to increase alertness, wakefulness, and mental acuity. It has also been shown to improve reaction time, decision-making, and memory consolidation. 2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide has minimal effects on heart rate and blood pressure, and it does not produce the same level of side effects as other stimulants such as amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide has several advantages for use in lab experiments, including its ability to improve cognitive function and its low potential for abuse and dependence. However, its effects on the brain are complex and not fully understood, which can make it difficult to interpret results. Additionally, 2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide can interact with other drugs and can produce adverse effects in some individuals.
Direcciones Futuras
There are several areas of research that could be pursued in the future regarding 2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide. These include further studies on its potential therapeutic effects for neurological disorders, the development of more selective 2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide analogs, and the investigation of its effects on long-term cognitive function. Additionally, more research is needed to understand the potential risks and benefits of 2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide use, particularly in healthy individuals who use it as a cognitive enhancer.
Métodos De Síntesis
2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide is synthesized from benzhydryl sulfinyl acetamide, which is a precursor compound. The synthesis process involves several steps, including the condensation of benzhydryl chloride with thiourea to form benzhydryl sulfinyl chloride. The resulting compound is then reacted with acetamide to form benzhydryl sulfinyl acetamide. The final step involves the reduction of the sulfinyl group to a sulfide group using sodium borohydride, which produces 2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide has been extensively studied for its cognitive-enhancing effects, and it has been shown to improve performance on tasks that require sustained attention, working memory, and executive function. It has also been studied for its potential therapeutic effects on various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide has been studied for its potential as a treatment for depression, anxiety, and addiction.
Propiedades
IUPAC Name |
2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-4-5-7-11(9)10(2)14-12(15)8-13-3/h4-7,10,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXAYYACWQFWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B7566873.png)
![[2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate](/img/structure/B7566881.png)
![3-thiophen-3-yl-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7566886.png)

![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7566890.png)
![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)

![methyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7566917.png)
![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)

![N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)
![3-[4-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566965.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)